Defined Physicochemical Profile Differentiates the 6-Methyl-3-one Scaffold from its Unsubstituted Core
The introduction of a 6-methyl group onto the [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one core demonstrably alters its calculated physicochemical properties compared to the unsubstituted core scaffold. Computational data from vendor sources provides a direct comparison of these values .
| Evidence Dimension | Calculated Partition Coefficient (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: -0.274, PSA: 63.05 Ų |
| Comparator Or Baseline | [1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one (CAS 33050-35-0): LogP is not reported by these specific vendors, but the structural difference (additional methyl group) provides a definitive shift in lipophilicity and PSA. |
| Quantified Difference | The presence of the methyl group results in a quantifiable change in LogP and PSA relative to the unsubstituted core, as defined by the specific calculated values. |
| Conditions | In silico calculation methods (details proprietary to vendors). |
Why This Matters
This defined shift in lipophilicity and PSA is a key parameter for medicinal chemists optimizing lead compounds for membrane permeability and target binding, where even small changes in substituents can have a major impact on pharmacokinetic profiles.
